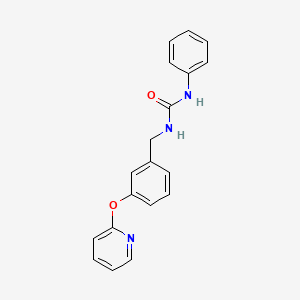

1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(22-16-8-2-1-3-9-16)21-14-15-7-6-10-17(13-15)24-18-11-4-5-12-20-18/h1-13H,14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTKPKACDJOBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Optimization Principles

Elucidation of Key Pharmacophoric Features of the Chemical Compound's Scaffold

The 1-phenyl-3-(benzyl)urea scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in various kinase inhibitors and other therapeutic agents. The key features of this scaffold, as it pertains to 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea, can be dissected into several critical components that contribute to its biological activity.

Urea (B33335) Moiety : The central urea group (-NH-CO-NH-) is a cornerstone of the pharmacophore. It acts as a rigid linker and a potent hydrogen bond donor and acceptor. This feature allows it to form strong and specific interactions with amino acid residues like aspartate and glutamate (B1630785) in the hinge region of protein kinases or other target proteins. The urea structure provides a specific geometry that orients the flanking phenyl and benzyl (B1604629) groups into optimal positions for binding.

Terminal Phenyl Group : This aromatic ring typically engages in hydrophobic and π-π stacking interactions within a hydrophobic pocket of the target protein. The electronic properties of this ring can be modulated through substitution to fine-tune binding affinity.

Benzyl-pyridin-2-yloxy Moiety : This larger fragment serves multiple purposes.

The benzyl ring acts as a spacer and contributes to hydrophobic interactions.

The ether linkage (-O-) provides a degree of conformational flexibility.

The pyridine (B92270) ring is a critical feature. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, capable of forming crucial interactions with the target protein. This is a common feature in many kinase inhibitors where the pyridine nitrogen mimics the hydrogen bonding of the adenine (B156593) region of ATP.

In related N-aryl-N'-benzylurea scaffolds, the diaryl urea structure was modified to enhance molecular flexibility by inserting a carbon atom, changing the basic scaffold to an N-aryl-N'-benzylurea. This structural alteration, combined with the presence of the pyridine ring, is believed to be crucial for its mechanism of action.

Impact of Substituent Effects on Molecular Interactions and Conformational Preferences

The substitution pattern on the aromatic rings of the this compound scaffold has a profound impact on the molecule's activity, primarily by influencing its electronic and hydrophobic properties. These modifications can alter binding affinity, selectivity, and pharmacokinetic properties.

Studies on analogous N-aryl-N'-benzylurea derivatives have demonstrated that introducing electron-withdrawing groups, particularly fluorine atoms, to the terminal phenyl ring is generally beneficial for antiproliferative activity. For example, compounds with fluoro-substituents often exhibit enhanced activity against various cancer cell lines compared to unsubstituted or electron-donating group-substituted analogs.

The rationale behind this enhancement can be attributed to several factors:

Altered pKa : Halogens can lower the pKa of the urea N-H protons, making them better hydrogen bond donors.

Orthogonal Multipolar Interactions : The carbon-fluorine bond can engage in favorable multipolar interactions with electron-rich carbonyl groups in the protein backbone.

Metabolic Stability : Fluorine substitution can block sites of oxidative metabolism, thereby improving the compound's metabolic stability and oral bioavailability.

The following table summarizes the observed effects of substituents on the terminal phenyl ring in structurally related urea compounds.

| Substituent (R) on Phenyl Ring | General Position | Observed Effect on Activity (in related scaffolds) | Potential Rationale |

|---|---|---|---|

| -F, -Cl (Halogens) | meta, para | Increased Activity | Enhanced H-bonding, metabolic stability, multipolar interactions. |

| -CF3 | meta, para | Increased Activity | Strong electron-withdrawing effect, increased lipophilicity. |

| -OCH3 (Electron-donating) | para | Reduced or No Improvement in Activity | Unfavorable electronic or steric effects in the binding pocket. |

| -H (Unsubstituted) | N/A | Baseline Activity | Serves as a reference for comparison. |

Positional Isomerism and Stereochemical Considerations

Changing the substituent to the ortho (2-position) or para (4-position) would significantly alter the molecule's conformation.

An ortho-isomer might lead to steric hindrance, forcing the molecule into a strained or non-planar conformation that could be detrimental to binding. It might also facilitate intramolecular hydrogen bonding, which could reduce the availability of the urea N-H for intermolecular interactions with the target.

A para-isomer would extend the molecule linearly, placing the pyridine ring at the furthest possible point from the terminal phenyl group. This could be advantageous or disadvantageous depending on the specific topology of the target's binding site. If the target has an extended binding pocket, a para-isomer might form additional favorable interactions.

The parent compound, this compound, is achiral and does not have stereoisomers. However, the introduction of substituents, either on the benzyl ring or via a chiral linker, could create stereocenters. The resulting enantiomers or diastereomers could exhibit different biological activities and pharmacokinetic profiles, a common principle in drug design. Exploring stereoisomerism could be a viable strategy for optimizing activity and selectivity.

Strategies for Modulating Binding Affinity and Selectivity based on SAR

Based on the SAR principles derived from this scaffold and related compounds, several strategies can be employed to modulate binding affinity and selectivity.

Systematic Substitution of the Terminal Phenyl Ring : As discussed, this ring often fits into a hydrophobic pocket. A systematic exploration of substituents with varying electronic (Hammett constants) and hydrophobic (π values) properties can be performed to optimize interactions. Introducing small, electron-withdrawing groups like halogens is a proven strategy.

Modification of the Pyridine Ring : The pyridine ring is a key interaction point. Its position can be altered (e.g., pyridin-3-yl or pyridin-4-yl) to probe for optimal hydrogen bonding geometry. Furthermore, adding small substituents to the pyridine ring could enhance selectivity by exploiting small sub-pockets in the target binding site.

Bioisosteric Replacement : The central urea moiety, while effective, can be replaced with bioisosteres like thiourea, guanidine, or other heterocyclic linkers to improve properties such as solubility, metabolic stability, or binding affinity. Similarly, the ether oxygen in the pyridin-2-yloxy linker could be replaced with sulfur (thioether) or an amino group to alter bond angles and flexibility.

Scaffold Hopping and Ring Variation : The phenyl or benzyl rings could be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, furan, pyrazole) to explore new interaction landscapes and potentially improve selectivity against off-target proteins. For instance, incorporating a pyridazinone ring alongside the urea group has been shown to be a successful strategy in developing potent inhibitors for other targets.

Computational Tools in Guiding SAR Studies

Computational chemistry plays an indispensable role in modern drug discovery and is particularly useful for guiding SAR studies of complex scaffolds like this compound.

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies are powerful tools for correlating the structural properties of a series of compounds with their biological activities. By developing statistically significant QSAR models, researchers can identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern activity. These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Advanced Analytical Characterization in Research

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Specific ¹H and ¹³C NMR data for 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea are not available in published literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific experimental IR and Raman spectra for this compound have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis absorption data for this compound could not be found.

Mass Spectrometric Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data confirming the exact mass of this compound is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Detailed MS/MS fragmentation analysis for this compound has not been reported in the scientific literature.

Cyclic Ion Mobility-Mass Spectrometry for Isomer Differentiation

The structural complexity of this compound presents a significant analytical challenge, particularly in distinguishing it from its positional isomers. Cyclic ion mobility-mass spectrometry (cIMS) has emerged as a powerful technique for resolving such isobaric compounds, which have identical molecular ions and are often indistinguishable by mass spectrometry alone. nih.gov Ion mobility spectrometry separates gas-phase ions based on their size, shape, and charge, providing an additional dimension of separation beyond mass-to-charge ratio. exlibrisgroup.compolyu.edu.hk

In a study focused on differentiating isomeric phenyl pyridyl ureas, cIMS demonstrated its utility. nih.gov While protonated ortho and para isomers could be baseline resolved after six passes in the cyclic device, the meta and para isomers proved more challenging to separate even after 40 passes. nih.gov To overcome this, researchers employed host-guest chemistry by complexing the isomers with β-cyclodextrin. This strategy led to the successful resolution of the meta and para isomer complexes after just three passes. nih.gov The study found that two distinct peaks were observed for each isomer complex: a doubly protonated dimer of the host-guest complex and a singly protonated version. nih.gov

Further differentiation can be achieved through tandem mass spectrometry. Collision-induced dissociation of the protonated molecules yields identical fragment ions, but their relative intensities vary among the isomers, providing a clear method of distinction. nih.gov When applied to the host-guest complexes, dissociation experiments showed that the meta isomer forms the most stable complex with β-cyclodextrin, while the para isomer forms the least stable one, offering another orthogonal layer of information for unambiguous isomer identification. nih.gov

| Isomer Pair | Method | Number of Passes for Resolution | Observation |

|---|---|---|---|

| Ortho vs. Para | cIMS of Protonated Molecules | 6 | Baseline resolution achieved. nih.gov |

| Meta vs. Para | cIMS of Protonated Molecules | >40 | Separation not achieved. nih.gov |

| Meta vs. Para | cIMS of β-cyclodextrin Complexes | 3 | Resolution of the singly protonated host-guest complex was successful. nih.gov |

Chromatographic Separations for Research Purity and Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving as the gold standard for purity assessment and the separation of the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for phenylurea compounds. nih.govgoogle.com This method typically employs a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. nih.gov

Detection is commonly performed using a diode-array detector (DAD), which can monitor absorbance across a range of UV wavelengths simultaneously, with phenylurea herbicides often monitored at approximately 245 nm. nih.gov The resulting chromatogram provides a quantitative measure of purity, typically expressed as a percentage of the total peak area. This method is highly sensitive, capable of detecting impurities at very low levels (ng/L or parts-per-trillion). nih.gov The robustness of HPLC allows it to be validated for specificity, linearity, accuracy, and precision, making it a reliable tool for quality control in a research context. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water Gradient nih.gov |

| Detector | Diode Array Detector (DAD) nih.gov |

| Detection Wavelength | ~245 nm nih.gov |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is generally not the primary method for analyzing intact this compound due to the compound's high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for vaporization. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for identifying volatile impurities, unreacted starting materials, or specific degradation products that may be present in a sample. mdpi.com

For instance, GC could be used to detect residual benzyl (B1604629) alcohol or pyridine (B92270) derivatives from the synthesis process. mdpi.comresearchgate.net In some cases, derivatization of phenylurea compounds with reagents like heptafluorobutyric anhydride (B1165640) can increase their volatility, making them amenable to GC analysis. dntb.gov.ua This approach, however, adds complexity to sample preparation and is typically employed for trace-level environmental analysis rather than routine purity assessment in a research lab.

| Compound Name | Potential Origin |

|---|---|

| Pyridine | Starting material/degradation product |

| Benzyl alcohol | Starting material/impurity |

| Phenyl isocyanate | Starting material/precursor |

| Aniline | Degradation product |

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction for Solid-State Structure)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional solid-state structure of a molecule. For compounds like this compound, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic, Orthorhombic researchgate.netresearchgate.netresearchgate.net |

| Space Group | P2₁/c, Pna2₁ researchgate.netresearchgate.net |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length (Urea) | ~1.35-1.41 Å (shorter than single bond due to resonance) researchgate.net |

| Key Interaction | Intermolecular N-H···O=C hydrogen bonds forming dimers or chains. researchgate.net |

Purity and Stability Assessment in Research Contexts (e.g., in experimental buffers)

Assessing the purity and stability of this compound in relevant experimental media is crucial for obtaining reliable and reproducible data in biological or chemical assays. The compound's integrity can be compromised by factors such as pH, temperature, and the presence of enzymes in the buffer.

Stability studies are typically conducted by dissolving the compound in the chosen buffer (e.g., phosphate-buffered saline, Tris-HCl) at a specific concentration and incubating it under controlled conditions. Aliquots are then taken at various time points and analyzed, usually by HPLC, to quantify the remaining parent compound and detect the appearance of any degradation products. ekb.eg Urea functionalities can be susceptible to hydrolysis under harsh acidic or alkaline conditions, although they are generally stable at neutral pH. For instance, studies on similar compounds have shown greater stability in acidic environments compared to alkaline conditions. ekb.eg Such assessments ensure that any observed activity in an assay is attributable to the compound itself and not its degradants.

| Parameter | Conditions |

|---|---|

| Media | Phosphate-Buffered Saline (pH 7.4), Citrate Buffer (pH 5.0) |

| Temperature | 4°C, 25°C (Room Temperature), 37°C |

| Time Points | 0, 2, 4, 8, 24, 48 hours |

| Analytical Method | RP-HPLC with DAD detection |

| Quantification | Peak area of parent compound vs. t=0; identification of new peaks |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for the Chemical Compound and its Analogues

The synthesis of unsymmetrical diaryl ureas, such as 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea, has traditionally been achieved through the reaction of an amine with an isocyanate. nih.gov However, this method often involves hazardous reagents like phosgene. nih.gov Modern synthetic chemistry is continuously evolving to provide safer, more efficient, and versatile methods.

Emerging methodologies that could be applied to the synthesis of the title compound and its analogues include:

Palladium-Catalyzed C-N Cross-Coupling Reactions: This has become a facile and general route for the synthesis of unsymmetrical N,N'-diaryl ureas. nih.gov This method allows for the coupling of a wide variety of (hetero)aryl halides and ureas, offering good to excellent yields. nih.gov A potential synthetic route could involve a two-pot strategy with two sequential C-N cross-coupling reactions. nih.gov

Metal-Free Cascade Reactions: Recent research has demonstrated the synthesis of diaryl- and triarylamines and diaryl ethers through metal-free cascade reactions. su.se These methods are energy-efficient, robust, and sustainable, often utilizing hypervalent iodine reagents like diaryliodonium salts, which are considered to have low toxicity. su.se This approach avoids the use of expensive and potentially toxic metal catalysts. su.se

One-Pot Procedures: The development of simple, one-step methods for synthesizing urea (B33335) derivatives from amines and commercially available isocyanates under mild conditions is an ongoing area of research. nih.gov These methods aim for short reaction times, easier work-up, and high yields. nih.gov

The table below summarizes some emerging synthetic approaches for diaryl ureas.

| Synthetic Methodology | Key Features | Potential Advantages |

| Pd-Catalyzed C-N Cross-Coupling | Utilizes a palladium catalyst to form the C-N bond. | High yields, broad substrate scope, applicable to complex molecules. nih.gov |

| Metal-Free Cascade Reactions | Employs hypervalent iodine reagents. | Sustainable, energy-efficient, avoids toxic metals, simple setup. su.se |

| One-Pot Amine/Isocyanate Reaction | Direct reaction of an amine with an isocyanate. | Simple procedure, mild conditions, potentially high yields. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govspringernature.com For a compound like this compound, AI and ML can be instrumental in several areas:

Predictive Modeling: AI/ML algorithms can predict the biological activity, physicochemical properties, and potential toxicity of novel analogues. nih.govresearchgate.net This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from existing chemical data, these models can propose novel diaryl urea structures that are optimized for a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise synthetic routes to target molecules. cam.ac.uk This can significantly accelerate the process of synthesizing new analogues of this compound.

The application of AI/ML in the design of diaryl urea analogues is summarized in the following table.

| AI/ML Application | Description | Impact on Research |

| Virtual Screening | High-throughput computational screening of compound libraries. nih.gov | Reduces the time and cost of identifying lead compounds. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. researchgate.net | Guides the design of more potent and selective compounds. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. springernature.com | Helps in the early identification of compounds with poor pharmacokinetic profiles. |

| Generative Models | Design of novel molecular structures with desired properties. nih.gov | Expands the chemical space of potential drug candidates. |

Novel Biological Targets and Interaction Modalities for Urea Scaffolds

The urea moiety is a key pharmacophore due to its ability to form multiple stable hydrogen bonds with biological targets. nih.govmdpi.com Diaryl ureas have shown activity against a range of targets, particularly in the area of oncology. frontiersin.org Future research could explore novel targets and interaction modalities for compounds like this compound.

Kinase Inhibition: Many diaryl urea compounds are potent kinase inhibitors. frontiersin.org While targets like VEGFR-2 are well-established, future research could focus on less-explored kinases or on developing inhibitors with novel binding modes. The N-pyrimidin-4-yl-urea motif, for instance, can form pseudo six-membered rings through intramolecular hydrogen bonding, offering a non-conventional approach to kinase inhibition. frontiersin.org

Immunotherapy Targets: Recent studies have validated aryl ureas as scaffolds for designing multitarget inhibitors that can modulate the immune system. mdpi.com Targets such as PD-L1 and c-Myc are of significant interest in cancer immunotherapy. mdpi.com

Epigenetic Targets: Urea-containing compounds have the potential to interact with epigenetic targets like histone deacetylases (HDACs).

Protein-Protein Interaction (PPI) Modulation: The hydrogen bonding capabilities of the urea scaffold make it a suitable candidate for disrupting protein-protein interactions, which are implicated in many diseases.

The table below lists potential novel biological targets for diaryl urea compounds.

| Biological Target Class | Example(s) | Therapeutic Area |

| Protein Kinases | FGFR, BRAF | Oncology frontiersin.org |

| Immune Checkpoints | PD-L1, c-Myc | Immuno-oncology mdpi.com |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology, Neurology |

| Enzymes | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation nih.gov |

| Receptors | P2Y1 Receptor | Thrombosis nih.gov |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough characterization of this compound and its analogues is crucial for understanding their structure-activity relationships. While standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced analytical methods can provide deeper insights. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, confirming the elemental composition of newly synthesized compounds.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the complex structures of substituted diaryl ureas.

X-ray Crystallography: Provides the definitive 3D structure of a compound, revealing conformational details and intermolecular interactions in the solid state. nih.gov This is invaluable for understanding how these molecules interact with their biological targets.

Gel Permeation Chromatography (GPC): Can be used to determine the molecular weight distribution of any polymeric impurities or byproducts from the synthesis. researchgate.net

The following table outlines advanced analytical techniques and the information they provide.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. |

| 2D NMR Spectroscopy | Detailed structural connectivity and spatial relationships between atoms. |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. nih.gov |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution of polymeric materials. researchgate.net |

Cross-Disciplinary Research Opportunities in Chemical Biology

The study of compounds like this compound lies at the interface of chemistry and biology. sheffield.ac.uk Cross-disciplinary research is essential to fully elucidate their biological mechanisms and therapeutic potential.

Chemical Probes: Analogues of the title compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes can be used to identify cellular targets, visualize localization within cells, and study drug-target engagement.

Mechanism of Action Studies: A combination of chemical synthesis, molecular biology, and cell biology techniques is needed to unravel the precise mechanism of action of bioactive diaryl ureas. This includes identifying direct binding partners and downstream signaling pathways.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with a diaryl urea compound, potentially revealing novel mechanisms and off-target effects.

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling an aryl isocyanate with a benzylamine derivative. Key steps include:

- Step 1 : Preparation of the pyridyloxybenzylamine intermediate via nucleophilic aromatic substitution (e.g., reacting 3-aminobenzyl alcohol with 2-chloropyridine under basic conditions).

- Step 2 : Reaction with phenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours .

- Critical Parameters :

- Solvent : Polar aprotic solvents (eCM, THF) enhance reaction efficiency .

- Catalyst : Triethylamine (TEA) neutralizes HCl byproducts, improving yield (up to 75% reported for analogous compounds) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Aromatic protons appear between δ 6.97–8.99 ppm; the urea NH protons resonate as broad singlets near δ 8.5–9.5 ppm .

- 13C NMR : Carbonyl (C=O) signals at ~155–160 ppm confirm urea formation .

- Infrared Spectroscopy (IR) : Stretching vibrations at ~1637 cm⁻¹ (urea C=O) and ~3350 cm⁻¹ (N-H) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) provides molecular weight confirmation (e.g., m/z 388.3 for C₁₉H₁₆N₃O₂) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values compared to controls like cisplatin .

- Solubility and Stability : Perform HPLC-based kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Methodological Answer :

- Systematic Modifications :

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance binding affinity (e.g., 2.5-fold increase in complement inhibition reported for analogues) .

- Pyridine Moiety : Replace oxygen with sulfur to assess heteroatom effects on solubility and target engagement .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like VEGF or COX-2. Validate with MD simulations (GROMACS) .

Q. What methodological approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate antiproliferative tests under identical conditions (e.g., 48-hour exposure, 10% FBS) to minimize variability .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify consensus trends .

Q. How can factorial design optimize synthesis and biological testing parameters?

- Methodological Answer :

- 2³ Factorial Design : Vary temperature (60°C, 80°C), solvent (DCM, THF), and catalyst (TEA, DBU) to identify yield drivers. Response surface methodology (RSM) maximizes purity (>98%) .

- Biological Testing : Optimize cell culture conditions (e.g., serum concentration, seeding density) using Plackett-Burman design to reduce noise in IC₅₀ measurements .

Q. What computational strategies predict reactivity and stability under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.